molecular formula C9H9NO B3022787 4-(Methoxymethyl)benzonitrile CAS No. 1515-85-1

4-(Methoxymethyl)benzonitrile

Cat. No. B3022787
CAS RN: 1515-85-1
M. Wt: 147.17 g/mol
InChI Key: RUWUCOYLNIGKRD-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

4-(Methoxymethyl)benzonitrile (6.0 g, 40.82 mmol) was dissolved in THF/diethyl ether (1:1, 60 mL) and the resulting solution was cooled to −10° C. 3 M solution of methyl magnesium iodide (13.57 g, 81.63 mmol) was added and the resulting mixture was stirred at this temperature for 5 hours. After completion of the reaction (TLC; toluene/methanol, 97:3), the mixture was poured into acidified water (50 mL; pH 3-4) and extracted with ethyl acetate (3×50 mL). The separated organic layers were combined, dried over Na2SO4 and concentrated in vacuo. The crude compound was purified by gradient flash chromatography, eluting with 8% ethyl acetate in hexane to afford the target compound (3.7 g, 55%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
THF diethyl ether
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.57 g
Type
reactant
Reaction Step Two
Name
toluene methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1C=CC(C#N)=CC=1.C[Mg]I.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:22][OH:23].O>C1COCC1.C(OCC)C>[CH3:22][O:23][CH2:21][C:15]1[CH:20]=[CH:19][C:18]([C:3](=[O:2])[CH3:4])=[CH:17][CH:16]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COCC1=CC=C(C#N)C=C1
Name
THF diethyl ether
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.57 g
Type
reactant
Smiles
C[Mg]I
Step Three
Name
toluene methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.CO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at this temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by gradient flash chromatography
WASH
Type
WASH
Details
eluting with 8% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COCC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.